VX-984

Deuterated compound Metabolic stability Pharmacokinetics

VX-984 (M9831) is a de novo deuterated, ATP-competitive DNA-PK inhibitor distinguished by validated BBB penetration in orthotopic GBM models. Unlike dual PI3K/DNA-PK inhibitors, VX-984 offers selective DNA-PK targeting to minimize off-target effects. Its deuterated structure enhances metabolic stability, and its Phase I clinical evaluation in combination with pegylated liposomal doxorubicin (NCT02644278) confirms translational relevance. Procure VX-984 for CNS-penetrant DNA-PK studies where non-BBB-penetrant comparators are unsuitable.

Molecular Formula C23H23N7O
Molecular Weight 415.5 g/mol
CAS No. 1476074-39-1
Cat. No. B560189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVX-984
CAS1476074-39-1
SynonymsVX-984;  VX 984;  VX984.; (S)-N-methyl-8-(1-((2'-methyl-[4,5'-bipyrimidin]-6-yl-4',6'-d2)amino)propan-2-yl)quinoline-4-carboxamide
Molecular FormulaC23H23N7O
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC
InChIInChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D
InChIKeyPEACIOGDEQRHFA-KIYKJNLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

VX-984 (CAS 1476074-39-1): Procurement-Relevant Profile for a Deuterated, CNS-Penetrant DNA-PK Inhibitor


VX-984 (also designated M9831) is a small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK) with a molecular weight of 415.49 g/mol. It functions as an ATP-competitive inhibitor, suppressing non-homologous end joining (NHEJ) and potentiating DNA double-strand breaks . The compound is a de novo deuterated molecule, containing two deuterium atoms at specific positions within its pyrimidine ring system [1]. VX-984 is orally bioavailable and has been shown to cross the blood-brain barrier (BBB) at pharmacologically relevant concentrations in preclinical models [2]. It has advanced to a Phase 1 clinical trial in combination with pegylated liposomal doxorubicin (PLD) for advanced solid tumors [3].

Why DNA-PK Inhibitors Are Not Interchangeable: Critical Differentiation of VX-984


The class of DNA-PK inhibitors exhibits substantial variability in potency, selectivity, physicochemical properties, and clinical validation. Early-generation inhibitors such as NU7441 and KU-0060648, while valuable as tool compounds, lack the kinase selectivity and pharmacokinetic profiles required for in vivo studies or translational applications [1]. Newer clinical candidates, including VX-984, M3814 (nedisertib/peposertib), and AZD7648, demonstrate improved selectivity for DNA-PKcs over related PI3K family kinases, yet each possesses distinct molecular features that preclude generic substitution [2]. VX-984 is uniquely characterized by its deuterated scaffold—a design feature intended to enhance metabolic stability without altering target binding—and its validated ability to achieve pharmacologically active concentrations within the CNS [3]. Substituting another DNA-PK inhibitor for VX-984 would disregard these critical, data-driven differentiators, potentially compromising experimental outcomes in models of glioblastoma, NSCLC, or any application requiring brain penetration or defined oral pharmacokinetics.

Quantitative Differentiation of VX-984: Direct Comparator Evidence for Procurement Decisions


De Novo Deuterium Incorporation Distinguishes VX-984 from Non-Deuterated DNA-PK Inhibitors

VX-984 is a de novo designed deuterated molecule, containing two deuterium atoms in the pyrimidine ring system [1]. This structural feature is intended to improve metabolic stability relative to non-deuterated analogs [2]. In contrast, the non-deuterated counterpart of VX-984 (CAS 1476071-49-4) lacks these deuterium substitutions [3]. While direct comparative metabolic stability data for VX-984 versus its non-deuterated analog is not publicly disclosed in peer-reviewed literature, the deuterated nature of VX-984 is a proprietary design element differentiating it from other clinical-stage DNA-PK inhibitors such as M3814 and AZD7648, which are not deuterated .

Deuterated compound Metabolic stability Pharmacokinetics

Validated Blood-Brain Barrier Penetration Differentiates VX-984 from Other DNA-PK Inhibitors in CNS Applications

VX-984 is reported to cross the blood-brain barrier . In a preclinical study using orthotopic brain tumor xenografts in mice, VX-984 inhibited radiation-induced DNA-PKcs phosphorylation within the tumor, confirming that the compound reaches the CNS at pharmacologically active concentrations [1]. In contrast, while M3814 and AZD7648 have been evaluated in subcutaneous xenograft models, published evidence demonstrating their ability to penetrate the blood-brain barrier and engage CNS targets in orthotopic models is lacking [2].

Blood-brain barrier Glioblastoma Orthotopic xenograft

Preferential Activity in Transformed Cells Relative to Normal Human Astrocytes

VX-984 demonstrated a preferential effect on transformed (malignant) cells compared to non-transformed cells. In immunofluorescence assays evaluating γ-H2AX foci as a marker of DNA double-strand breaks, T98G glioma cells treated with VX-984 showed an inability to resolve these foci over time, whereas normal human astrocytes exhibited near-complete resolution of γ-H2AX foci by 24 hours post-irradiation [1]. This indicates that VX-984 impairs DSB repair more profoundly in cancer cells than in normal astrocytes. While M3814 and AZD7648 have also been described as potent DNA-PK inhibitors, similar comparative analyses of differential repair kinetics between transformed and non-transformed cells are not prominently featured in their primary preclinical characterization [2].

Tumor selectivity NHEJ DSB repair

Radiation Dose Enhancement Factor (DEF) >3 in NSCLC Cell Lines

In vitro, VX-984 enhanced the cytotoxicity of ionizing radiation (IR) across a panel of cancer cell lines, including those derived from non-small cell lung cancer (NSCLC), with dose enhancement factors (DEF) exceeding 3 [1]. For U251 glioblastoma cells, the DEF at a surviving fraction of 0.10 was 1.4 at 100 nM VX-984 and 2.1 at 250 nM VX-984 [2]. Importantly, the combination of VX-984 with IR in normal human lung fibroblasts resulted in minimal enhancement of cytotoxicity compared to IR alone [1]. In comparison, AZD7648 demonstrated a radiation enhancement ratio (similar to DEF) of approximately 2.0 in A549 NSCLC xenografts [3], though direct cross-study comparisons are limited by differences in experimental conditions. VX-984's DEF values establish it as a potent radiosensitizer with a favorable differential effect in tumor versus normal cells.

Radiosensitization NSCLC Dose enhancement factor

Oral Bioavailability Enables Flexible In Vivo Dosing in Preclinical Models

VX-984 is orally active, with published in vivo studies employing oral administration routes . In the orthotopic glioblastoma xenograft study, mice received VX-984 via oral gavage at doses sufficient to achieve target engagement in brain tumors [1]. The oral bioavailability of VX-984 distinguishes it from earlier DNA-PK inhibitors such as NU7441, which required intraperitoneal administration and exhibited limited systemic exposure [2]. Among clinical-stage DNA-PK inhibitors, both M3814 and AZD7648 are also reported to be orally bioavailable, but VX-984's oral route has been specifically validated in orthotopic brain tumor models [3].

Oral bioavailability In vivo pharmacology Pharmacokinetics

Clinical Advancement to Phase 1 in Combination with Pegylated Liposomal Doxorubicin

VX-984 has completed a Phase 1 clinical trial (NCT02644278) evaluating its safety, tolerability, and pharmacokinetic/pharmacodynamic profile in combination with pegylated liposomal doxorubicin (PLD) in subjects with advanced solid tumors [1]. This trial established a maximum tolerated dose and provided preliminary evidence of clinical activity [2]. In the broader landscape of DNA-PK inhibitors, M3814 has also entered Phase 1/2 trials, while AZD7648 is in Phase 1 development [3]. However, VX-984's specific combination partner and clinical data package are distinct, and its completed Phase 1 trial represents a defined translational milestone not yet matched by all in-class compounds.

Clinical trial Advanced solid tumors Doxorubicin

Optimal Procurement and Experimental Scenarios for VX-984 Based on Quantitative Evidence


Glioblastoma and CNS Malignancy Research

VX-984 is the preferred DNA-PK inhibitor for studies involving glioblastoma or brain metastases due to its validated blood-brain barrier penetration and demonstrated target engagement in orthotopic brain tumor xenografts [1]. Substituting another DNA-PK inhibitor would risk a lack of CNS exposure, a critical variable for any brain tumor model. The compound's oral bioavailability also facilitates long-term dosing studies in these models.

Radiation and Chemotherapy Combination Studies in NSCLC and Other Solid Tumors

With in vitro dose enhancement factors (DEF) exceeding 3 in NSCLC cell lines [2], VX-984 provides a robust, quantifiable radiosensitization benchmark. This is supported by in vivo orthotopic glioblastoma data showing survival benefit when combined with radiation [1]. For doxorubicin combinations, preclinical data in breast and ovarian cancer models [3] and the Phase 1 clinical combination with PLD [4] provide a translational rationale not available for all DNA-PK inhibitors.

Pharmacokinetic and Metabolic Stability Studies Benefiting from Deuterated Compounds

The de novo deuterated structure of VX-984 [5] makes it a suitable tool for studies investigating the impact of deuterium substitution on metabolic stability, or for experiments requiring a stable, orally bioavailable DNA-PK inhibitor with a defined isotope pattern for mass spectrometry-based analyses. This structural feature is not present in other clinical-stage DNA-PK inhibitors.

Studies of Differential DNA Repair Between Normal and Transformed Cells

VX-984 exhibits a preferential impairment of DNA double-strand break repair in transformed (cancer) cells compared to normal human astrocytes [6]. For researchers investigating the therapeutic window of NHEJ inhibition or the fundamental biology of DSB repair in cancer versus normal tissues, VX-984 offers a well-characterized tool with documented differential activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VX-984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.